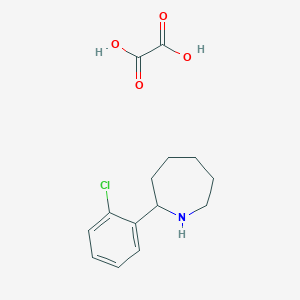

2-(2-Chlorophenyl)azepane oxalate

Description

Properties

Molecular Formula |

C14H18ClNO4 |

|---|---|

Molecular Weight |

299.75 g/mol |

IUPAC Name |

2-(2-chlorophenyl)azepane;oxalic acid |

InChI |

InChI=1S/C12H16ClN.C2H2O4/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12;3-1(4)2(5)6/h3-4,6-7,12,14H,1-2,5,8-9H2;(H,3,4)(H,5,6) |

InChI Key |

KOBLLFPQQJTCPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 2 Chlorophenyl Azepane Oxalate

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.netslideshare.net This process involves identifying key chemical bonds that can be disconnected, corresponding to reliable forward chemical reactions.

Identification of Key Synthons for the Azepane Ring System

The central feature of the target molecule is the azepane ring, a seven-membered nitrogen-containing heterocycle. The synthesis of functionalized azepanes is a topic of significant interest due to their presence in numerous bioactive natural products and pharmaceuticals. nih.govnih.govnih.gov A retrosynthetic disconnection of the C-N bond within the azepane ring is a common strategy, suggesting precursors that can form this bond through cyclization. amazonaws.com

Key synthons for the azepane ring can be derived from various precursors, as outlined in the table below.

| Synthon | Corresponding Reagent/Precursor | Synthetic Strategy | References |

| 6-aminohexyl derivative | ω-haloamines, ω-amino acids, or ω-amino alcohols | Intramolecular cyclization | acs.org |

| Substituted piperidine (B6355638) | Piperidine derivatives | Ring expansion | rsc.org |

| Dienyltriazole | Tethered diene and 1-sulfonyl-1,2,3-triazole | Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement | nih.gov |

| γ-amino ketone | γ-amino ketones and alkynes | Silver-catalyzed [5+2] cycloaddition | nih.gov |

| Nitroarene | Substituted nitrobenzenes | Photochemical dearomative ring expansion | nih.gov |

One of the most established strategies for forming seven-membered rings is ring expansion. rsc.org For instance, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org Another innovative approach involves the photochemical dearomative ring expansion of simple nitroarenes, which converts a six-membered benzene (B151609) ring into a seven-membered azepane system in two steps. nih.gov Additionally, cycloaddition reactions, such as the silver-catalyzed [5+2] cycloaddition of γ-amino ketones with alkynes, provide a direct route to azepine derivatives. nih.gov

Strategies for Incorporating the 2-Chlorophenyl Moiety

The incorporation of the 2-chlorophenyl group at the C2 position of the azepane ring is a critical step. A logical disconnection is the C-C bond between the azepane ring and the chlorophenyl group. This points towards a nucleophilic azepane-related synthon and an electrophilic 2-chlorophenyl synthon, or vice versa.

Strategies for this transformation often involve metal-catalyzed cross-coupling reactions. A prominent method is the palladium-catalyzed α-arylation of ketones, which can be adapted for the synthesis of 2-aryl cyclic amines. olemiss.edu

| Strategy | Key Reagents | Description | References |

| Palladium-Catalyzed α-Arylation | 2-chlorophenyl halide (e.g., 1-bromo-2-chlorobenzene), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | This reaction couples a ketone enolate (or its equivalent) with an aryl halide. In the context of 2-(2-chlorophenyl)azepane (B1612623), this could involve the arylation of a cyclic ketone precursor to the azepane. | olemiss.edu |

| Grignard Reaction | 2-chlorophenyl magnesium bromide, Cyclohexanone (B45756) derivative | The addition of a Grignard reagent to a cyclic ketone can introduce the aryl group. Subsequent chemical transformations would be needed to form the azepane ring. This approach is used in the synthesis of ketamine. | researchgate.netresearchgate.net |

| Chemoenzymatic Synthesis | Imine reductases or monoamine oxidases | Enantioenriched 2-aryl azepanes can be generated through biocatalytic asymmetric reductive amination or deracemization, followed by a stereospecific rearrangement. | acs.orgnih.gov |

For example, the synthesis of 2-(2-chlorophenyl)cyclohexan-1-one, a precursor to the structurally related compound ketamine, has been achieved via a palladium-catalyzed arylation reaction between 1-bromo-2-chlorobenzene (B145985) and cyclohexanone. olemiss.edu Another established method involves the reaction of 2-chlorophenyl magnesium bromide with cyclohexanone, followed by further transformations. researchgate.net

Approaches for Oxalate (B1200264) Salt Formation

The final step in the synthesis is the formation of the oxalate salt. This is typically achieved by reacting the free base form of 2-(2-chlorophenyl)azepane with oxalic acid. Salt formation is a common strategy in pharmaceutical development to improve properties such as solubility, stability, and crystallinity. nih.goveuropeanpharmaceuticalreview.com Oxalate salts, in particular, have been shown to significantly enhance the aqueous solubility of drug candidates. nih.govwikipedia.orgnih.gov

The formation of an oxalate salt involves the proton transfer from oxalic acid to the basic nitrogen atom of the azepane. nih.gov Oxalic acid is a dicarboxylic acid, and its reaction with a basic compound can lead to the formation of either a hydrogen oxalate or a full oxalate salt. wikipedia.orgnih.gov

| Method | Reagents | Solvent | Key Considerations | References |

| Mechanochemical Method | Tetrabenazine, Oxalic acid | None (Ball milling) | An environmentally friendly method that avoids the use of bulk solvents. | nih.gov |

| Solution Crystallization | Paliperidone, Oxalic acid | Polar protic solvents (e.g., methanol (B129727), ethanol) | A common method for purification and salt formation. The choice of solvent can influence the resulting crystal form (polymorph). | google.com |

| Polymorph Screening | o-desmethylvenlafaxine, Oxalic acid | Various solvents and crystallization conditions | Performed to identify different crystalline forms (hydrates, anhydrates) with potentially different physicochemical properties. | nih.gov |

The process generally involves dissolving the free base and oxalic acid in a suitable solvent, such as a polar protic solvent like methanol or ethanol, followed by crystallization of the salt. google.com The resulting solid can then be isolated by filtration. google.com It is important to note that the selection of a counterion like oxalate should be considered carefully due to potential in vivo effects. europeanpharmaceuticalreview.com

Classical Synthetic Approaches for Azepane Derivatives

The construction of the azepane ring system can be accomplished through various classical organic synthesis techniques, often involving multi-step sequences to build the core scaffold and introduce the necessary substituents.

Multi-Step Organic Synthesis Techniques for Core Scaffold Assembly

The synthesis of the azepane core is challenging due to the less favorable kinetics of forming a seven-membered ring compared to five- or six-membered rings. nih.gov Nevertheless, several robust methods have been developed.

One common multi-step approach begins with acyclic precursors that are induced to cyclize. For example, a scalable asymmetric synthesis of 5-substituted-azepane-2-carboxylate derivatives has been developed starting from a known hydroxy-ketone, proceeding through 12 steps. acs.org A key step in this synthesis is the oxidative cleavage of a bicyclic intermediate to generate the desired substituents stereoselectively. acs.org

Another powerful technique is ring-closing metathesis (RCM). This method can be used to form the dehydroazepine ring from an appropriately substituted acyclic diene precursor, which can then be reduced to the saturated azepane. acs.org

More recent innovations include the development of tandem reactions that form the azepane ring in a single, efficient step from complex starting materials. An example is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines to produce trifluoromethyl-substituted azepine derivatives. nih.gov

Alkylation Reactions in Azepane Synthesis (e.g., N-Alkylation, O-Alkylation)

Alkylation reactions are fundamental transformations in the synthesis and functionalization of azepane derivatives. N-alkylation, the introduction of an alkyl group onto the nitrogen atom of the azepane ring, is a common step in many synthetic routes. For instance, in the synthesis of C-5 substituted dehydroazepine-2-carboxylates, N-alkylation with a homoallyl group is a key step prior to ring-closing metathesis. acs.org

The Eschweiler-Clarke reaction is a specific method for the N-methylation of primary or secondary amines, using formaldehyde (B43269) and formic acid. This reaction has been reported in the synthesis of ketamine from its precursor, norketamine, demonstrating a classic N-alkylation strategy that could be applicable to similar scaffolds. nih.gov

While N-alkylation is more common for azepanes, O-alkylation could be relevant if the azepane scaffold contains a hydroxyl group that requires modification or protection. Protecting groups, such as silyl (B83357) ethers or benzyl (B1604629) groups, are often installed via alkylation reactions to mask reactive hydroxyl groups during a synthetic sequence. jocpr.com

Ring Expansion Methodologies for Azepane Formation

The formation of the seven-membered azepane ring is a critical step in the synthesis of 2-(2-chlorophenyl)azepane oxalate. Ring expansion reactions of smaller, more readily available cyclic precursors are a common and effective strategy. Several classical and modern named reactions are applicable for this transformation.

Beckmann Rearrangement: The Beckmann rearrangement is a well-established method for converting a cyclic oxime into a lactam, which can then be reduced to the corresponding cyclic amine. wikipedia.orgmasterorganicchemistry.com In the context of azepane synthesis, this would typically involve the conversion of a cyclohexanone derivative to its corresponding oxime, followed by acid-catalyzed rearrangement to form a caprolactam. wikipedia.orgacs.org The choice of acid catalyst, such as sulfuric acid, polyphosphoric acid, or trifluoromethanesulfonic anhydride, can influence the reaction conditions and efficiency. wikipedia.orgenamine.net For instance, the archetypal industrial synthesis of Nylon-6 relies on the Beckmann rearrangement of cyclohexanone oxime to produce caprolactam. wikipedia.org

Schmidt Reaction: The Schmidt reaction provides another route to lactams from cyclic ketones. wikipedia.orgorganic-chemistry.org This reaction utilizes hydrazoic acid (HN₃) in the presence of a strong acid to insert a nitrogen atom into the cyclic ketone, thereby expanding the ring. wikipedia.orgresearchgate.net The reaction proceeds through the formation of an azidohydrin intermediate, which then rearranges with the expulsion of nitrogen gas to yield the lactam. organic-chemistry.org The regioselectivity of the Schmidt reaction can sometimes be a challenge, potentially leading to mixtures of isomeric lactams. researchgate.net

Tiffeneau-Demjanov Rearrangement: The Tiffeneau-Demjanov rearrangement and its close relative, the Demjanov rearrangement, offer a method for the one-carbon ring expansion of cycloalkanes. wikipedia.orgwikipedia.orginflibnet.ac.in The Tiffeneau-Demjanov rearrangement specifically involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a larger cycloketone. wikipedia.orglibretexts.org This cycloketone can then be converted to the azepane through reductive amination. The reaction proceeds via the formation of a diazonium ion, followed by a 1,2-alkyl shift and loss of nitrogen. slideshare.net This method is particularly useful for expanding five- and six-membered rings. wikipedia.org

Table 1: Comparison of Ring Expansion Methodologies for Azepane Synthesis

| Reaction | Starting Material | Reagents | Product | Key Features |

| Beckmann Rearrangement | Cyclic Oxime | Acid (e.g., H₂SO₄, PPA) | Lactam | Well-established, often high-yielding. wikipedia.orgacs.org |

| Schmidt Reaction | Cyclic Ketone | Hydrazoic Acid (HN₃), Acid | Lactam | Direct conversion of ketone to lactam. wikipedia.orgresearchgate.net |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cycloalkanol | Nitrous Acid (HNO₂) | Cycloketone | One-carbon ring expansion. wikipedia.orglibretexts.org |

Coupling Reactions for Fragment Assembly (e.g., Amine-Halide Couplings)

Once the azepane ring is formed, or if a strategy involving fragment assembly is employed, coupling reactions become crucial. Amine-halide coupling reactions are a prominent example, where the pre-formed azepane is coupled with an aryl halide, in this case, a 2-chlorophenyl derivative.

A recent development in azepane synthesis involves the dearomative ring expansion of nitroarenes. researchgate.net This method allows for the synthesis of polysubstituted azepanes from readily available nitroarenes, which can then be further functionalized. researchgate.net The process generates nitrene intermediates that undergo a one-atom ring expansion. researchgate.net

Advanced Synthetic Methodologies

Modern synthetic organic chemistry offers a range of advanced methodologies that can be applied to the synthesis of 2-(2-chlorophenyl)azepane oxalate, enabling greater control over stereochemistry and facilitating mechanistic studies.

Catalytic Strategies in Azepane Ring Formation (e.g., Cu/Pd Catalysis)

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Copper (Cu) and Palladium (Pd) catalysts are particularly versatile in the formation of C-N bonds and heterocyclic rings.

One notable strategy involves the copper(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with amines to produce functionalized azepines. nih.gov While this specific example leads to an unsaturated azepine ring, similar catalytic principles could be adapted for the synthesis of saturated azepane systems. The use of palladium catalysis has also been explored in the two-carbon ring expansion of 2-vinyl pyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts. researchgate.net This method proceeds under mild conditions and is tolerant of various functional groups. researchgate.net

Enantioselective Synthesis and Chiral Resolution Techniques

For chiral molecules like 2-(2-chlorophenyl)azepane, controlling the stereochemistry is often critical for its biological activity. Enantioselective synthesis aims to produce a single enantiomer directly, while chiral resolution involves separating a racemic mixture.

Stereoselective domino reactions, such as the semipinacol-Schmidt reaction, have been employed for the diastereoselective synthesis of complex azatricyclic systems containing an azepane core. researcher.life The stereochemistry of the starting material can direct the outcome of the reaction, leading to a high degree of stereocontrol. researcher.life Additionally, piperidine ring expansion strategies have been developed to produce diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org

Isotopic Labeling Approaches for Mechanistic Studies (e.g., Carbon-13 Labeling of Oxalate)

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds. In the context of 2-(2-chlorophenyl)azepane oxalate, isotopic labeling could be applied to either the azepane ring or the oxalate counterion.

Synthetic Route Optimization and Development

The development of a commercially viable synthetic route for 2-(2-chlorophenyl)azepane oxalate requires careful optimization of each synthetic step. This involves maximizing yield, minimizing the number of steps, using cost-effective and readily available starting materials, and ensuring the process is safe and scalable.

Process Development for Enhanced Yield and Purity

The development of a robust and efficient process for the synthesis of 2-(2-Chlorophenyl)azepane oxalate is paramount for its viable production. A likely synthetic precursor to the azepane ring is 2-aminobenzophenone, which can be synthesized through various methods, including the Friedel-Crafts acylation of anilines. However, this method can suffer from poor substrate scope. More contemporary methods, such as the transformation of acyl hydrazides via an aryne-based molecular rearrangement, offer a more versatile route to substituted 2-aminobenzophenones. nih.gov The subsequent formation of the seven-membered azepane ring can be a critical and challenging step. General strategies for azepane synthesis include nitrene insertion into a benzene ring and the reductive amination of dicarbonyl compounds. slideshare.netrsc.org

Process optimization for 2-(2-Chlorophenyl)azepane would involve a systematic investigation of reaction parameters at each synthetic step to maximize yield and minimize impurities. Key parameters for optimization often include temperature, reaction time, catalyst loading, and solvent choice. The final crystallization step to form the oxalate salt is also a critical point for purification and achieving the desired polymorphic form.

To illustrate the optimization process, consider a hypothetical key cyclization step. A Design of Experiments (DoE) approach would be employed to efficiently explore the parameter space.

Interactive Data Table: Optimization of the Cyclization Step for 2-(2-Chlorophenyl)azepane Synthesis

| Experiment ID | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Yield (%) | Purity (%) |

| 1 | 80 | 1.0 | 12 | Toluene | 65 | 92 |

| 2 | 100 | 1.0 | 12 | Toluene | 75 | 90 |

| 3 | 80 | 1.5 | 12 | Toluene | 70 | 93 |

| 4 | 100 | 1.5 | 12 | Toluene | 82 | 91 |

| 5 | 80 | 1.0 | 24 | Toluene | 68 | 94 |

| 6 | 100 | 1.0 | 24 | Toluene | 78 | 93 |

| 7 | 80 | 1.5 | 24 | Toluene | 72 | 95 |

| 8 | 100 | 1.5 | 24 | Toluene | 85 | 96 |

| 9 | 90 | 1.25 | 18 | Dioxane | 79 | 94 |

| 10 | 90 | 1.25 | 18 | Xylene | 81 | 93 |

The data suggests that higher temperatures and catalyst loadings, coupled with a longer reaction time, lead to a significant improvement in both yield and purity. Further optimization around these conditions would be warranted.

Computer-Assisted Synthesis Planning and Retrosynthesis Algorithms

Computer-Assisted Synthesis Planning (CASP) has become an indispensable tool in modern organic chemistry for devising novel and efficient synthetic routes. openreview.netucla.edu Retrosynthesis algorithms, a core component of CASP, work by recursively breaking down a target molecule into simpler, commercially available starting materials. openreview.netarxiv.org These algorithms can be broadly categorized into three main types: proof-number search, Monte Carlo tree search, and A*-like algorithms. chemrxiv.org

For a molecule like 2-(2-Chlorophenyl)azepane oxalate, a retrosynthesis algorithm would identify key disconnections. A plausible retrosynthetic analysis is shown below:

Retrosynthetic Analysis of 2-(2-Chlorophenyl)azepane

Target Molecule: 2-(2-Chlorophenyl)azepane

Key Disconnections:

The output of such an analysis is a tree of possible synthetic routes, which can then be evaluated by chemists based on factors like the cost of starting materials, reaction feasibility, and potential for side reactions. The use of extensive benchmarking frameworks, such as SYNTHESEUS, helps in the consistent and meaningful evaluation of different single-step and multi-step synthesis planning algorithms. rsc.org

Interactive Data Table: Comparison of Retrosynthesis Algorithm Performance for Azepane Scaffolds

| Algorithm | Search Strategy | Success Rate (%) | Average Route Length (steps) | Computational Time (s) |

| AiZynthFinder (MCTS) | Monte Carlo Tree Search | 88 | 5.2 | 120 |

| Retro | A-like Algorithm | 92 | 4.8 | 95 |

| Nested Monte Carlo Search | Nested Monte Carlo | 90 | 5.0 | 110 |

| Greedy Best First Search | Heuristic Search | 85 | 5.5 | 80 |

This comparative data, based on general performance metrics for complex molecules, indicates that different algorithms offer trade-offs between success rate, route efficiency, and computational cost. dauphine.fr

Application of Machine Learning and Artificial Intelligence in Route Scouting and Optimization

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing chemical synthesis by enabling predictive modeling and automated optimization. mdpi.comresearchgate.net AI can be applied to various aspects of synthesizing 2-(2-Chlorophenyl)azepane oxalate, from predicting reaction outcomes to optimizing process parameters in real-time. researchgate.net

| Parameter | Traditional Method | AI-Optimized Method |

| Input Variables | ||

| Solvent System | Ethanol/Water | Isopropanol/Heptane |

| Crystallization Temperature (°C) | 5 | 2 |

| Cooling Rate (°C/hr) | 10 | 5 |

| Stirring Speed (rpm) | 100 | 150 |

| Output | ||

| Yield (%) | 92 | 97 |

| Purity (%) | 99.5 | 99.9 |

| Crystal Size Uniformity | Moderate | High |

The application of AI demonstrates a clear advantage in achieving higher yield, superior purity, and better control over the physical properties of the final product.

Structural Elucidation and Advanced Characterization of 2 2 Chlorophenyl Azepane Oxalate

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are essential for confirming the molecular structure of a compound. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about the chemical environment of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are cornerstone techniques for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: An analysis would be expected to show distinct signals for the protons on the azepane ring and the 2-chlorophenyl group. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J, in Hz) would provide information about the connectivity and spatial relationships of the protons.

¹³C NMR: This analysis would identify all unique carbon atoms in the molecule, including those in the azepane ring, the chlorophenyl substituent, and the oxalate (B1200264) counter-ion.

Without experimental data, a table of expected chemical shifts cannot be provided.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition.

MS: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, 2-(2-chlorophenyl)azepane (B1612623), and fragmentation patterns characteristic of the molecule's structure.

HRMS: This would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula.

Specific m/z values and fragmentation data are not available.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The spectrum for 2-(2-Chlorophenyl)azepane oxalate would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the secondary amine salt.

C-H stretching from the aromatic and aliphatic portions.

C=O and C-O stretching from the oxalate counter-ion.

C-Cl stretching from the chlorophenyl group.

A table of specific absorption bands and their corresponding functional groups cannot be compiled due to the lack of available spectra.

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

If a suitable single crystal of 2-(2-Chlorophenyl)azepane oxalate could be grown, this technique would determine the exact bond lengths, bond angles, and the absolute configuration of the chiral center at the second position of the azepane ring.

Analysis of Crystal Structure Parameters

The analysis of the diffraction data would yield key crystal structure parameters. This information is fundamental to understanding the solid-state packing and intermolecular interactions. No crystallographic information has been published for this compound.

A summary table of these parameters would typically be presented as follows, but the data remains unavailable:

| Parameter | Value |

| Crystal System | Unavailable |

| Space Group | Unavailable |

| a (Å) | Unavailable |

| b (Å) | Unavailable |

| c (Å) | Unavailable |

| α (°) | Unavailable |

| β (°) | Unavailable |

| γ (°) | Unavailable |

| Volume (ų) | Unavailable |

| Z | Unavailable |

| Calculated Density (g/cm³) | Unavailable |

Chiral Purity and Enantiomeric Excess Determination Methods

The 2-(2-Chlorophenyl)azepane moiety possesses a chiral center at the carbon atom of the azepane ring to which the chlorophenyl group is attached. This gives rise to the existence of enantiomers. However, a review of the available literature indicates a lack of specific methods developed or published for the determination of the chiral purity or enantiomeric excess of 2-(2-Chlorophenyl)azepane oxalate.

In general, the determination of enantiomeric excess for chiral compounds is often achieved through techniques such as chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) using chiral columns, or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. While these methods are standard in the field of stereochemistry, their specific application and optimization for 2-(2-Chlorophenyl)azepane oxalate have not been documented in published research. Therefore, no established protocols or detailed findings on its enantiomeric composition can be presented.

Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl Azepane Oxalate and Analogues

Elucidation of Key Structural Features Contributing to Biological Activity

The core structure of arylcyclohexylamine derivatives, including 2-(2-Chlorophenyl)azepane (B1612623), consists of an aryl ring, a cycloalkane ring (in this case, an expanded azepane ring), and an amine function, all of which are critical for its antagonistic action at the NMDA receptor. nih.gov

Aryl Group: The presence of an aromatic ring is a key determinant of activity. In 2-(2-Chlorophenyl)azepane, this is a 2-chlorophenyl group. The nature and position of substituents on this ring significantly influence potency and selectivity.

Cycloalkane Ring: The cyclohexane (B81311) ring, which is expanded to an azepane ring in this specific compound, is considered essential for retaining the antagonistic activity against the NMDA receptor. nih.gov Modifications to this ring, such as hydroxylation, have been shown to decrease efficacy. researchgate.net

Amine Function: The amine group is another crucial element. N-alkyl substitutions can modulate potency. For instance, replacing the piperidine (B6355638) ring in related compounds with a pyrrolidine (B122466) or morpholine (B109124) ring has been shown to decrease potency. researchgate.net

Role of Stereochemistry in Activity and Pharmacological Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as different enantiomers can exhibit distinct pharmacological and pharmacokinetic properties. solubilityofthings.combiomedgrid.comresearchgate.netnih.govresearchgate.net 2-(2-Chlorophenyl)azepane is a chiral compound due to the asymmetric carbon at the C2 position of the azepane ring. nih.gov

Enantiomers, which are non-superimposable mirror images, often interact differently with chiral biological targets like receptors and enzymes. biomedgrid.comyoutube.com For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. nih.govresearchgate.net

In the broader class of arylcyclohexylamines, stereoselectivity is well-documented. For instance, the S(+) enantiomer of ketamine (esketamine) has a 3- to 4-fold greater affinity for the NMDA receptor's PCP binding site than the R(–) enantiomer (arketamine). nih.govwikipedia.org This difference in affinity translates to S(+)-ketamine being a more potent anesthetic and analgesic. wikipedia.org While specific studies on the separated enantiomers of 2-(2-Chlorophenyl)azepane oxalate (B1200264) are not detailed in the provided context, the principles established for ketamine and other chiral arylcyclohexylamines strongly suggest that the stereoisomers of 2-(2-Chlorophenyl)azepane would also exhibit different pharmacological profiles. nih.govresearchgate.net The separation and individual testing of enantiomers are critical steps in drug development to optimize therapeutic outcomes. nih.gov

| Drug | Enantiomer | Effect | Reference |

| Ketamine | S(+)-ketamine (esketamine) | ~3-4 fold higher affinity for NMDA receptor than R-isomer; more potent anesthetic and analgesic. | nih.govwikipedia.org |

| Ketamine | R(–)-ketamine (arketamine) | Lower affinity for NMDA receptor compared to S-isomer. | nih.govwikipedia.org |

| N-allylnormetazocine | (+)-isomer | More potent as a PCP-like discriminative stimulus than the (-)-isomer. | researchgate.net |

| Cyclazocine | (-)-isomer | More potent as a PCP-like discriminative stimulus than the (+)-isomer. | researchgate.net |

Computational Approaches to SAR

Computational chemistry provides powerful tools to model and predict the biological activity of compounds, guiding the synthesis of new, more potent, and selective molecules. tandfonline.comresearchgate.net These methods are particularly useful in understanding the complex three-dimensional interactions between a ligand and its receptor.

CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that correlates the 3D steric and electrostatic fields of a series of molecules with their biological activities. mdpi.com This method helps to create a model that can predict the activity of novel compounds. tandfonline.comresearchgate.net For NMDA receptor antagonists, CoMFA models have been developed that indicate steric, electrostatic, and hydrogen bond acceptor fields are key to their activity. mdpi.com These models are validated internally and externally to ensure their predictive accuracy. mdpi.com Such analyses can guide the modification of the 2-(2-Chlorophenyl)azepane oxalate structure to enhance its desired pharmacological effects.

HQSAR is a 2D-QSAR method that does not require 3D alignment of molecules. It encodes the 2D chemical structure into a molecular hologram and relates it to biological activity. While specific HQSAR studies on 2-(2-Chlorophenyl)azepane oxalate were not found in the search results, this technique is frequently applied in drug discovery to build predictive models for series of compounds.

Molecular Interaction Field (MIF) calculations are used to determine the interaction energies between a probe (e.g., a water molecule, a methyl group) and a target molecule. This helps to visualize regions around the molecule that are favorable for steric, electrostatic, or hydrophobic interactions. Molecular docking studies, a form of MIF calculation, predict the preferred orientation of a ligand when bound to a receptor. For NMDA receptor antagonists, docking studies have identified key amino acid residues (such as Phe176, Glu236, and Gln110) that are crucial for binding. mdpi.comnih.gov In the case of 2,3-benzodiazepine analogues, another class of NMDA receptor antagonists, interactions like hydrogen bonds with asparagine residues and van der Waals interactions with leucine (B10760876) residues were identified as important for binding affinity. acs.org These computational approaches are invaluable for rational drug design and for understanding the SAR of compounds like 2-(2-Chlorophenyl)azepane oxalate at a molecular level.

In Vitro Pharmacological Target Identification and Ligand Receptor Interaction Mechanisms

Receptor Binding Affinity Studies

No radioligand binding assays specifically investigating 2-(2-Chlorophenyl)azepane (B1612623) oxalate (B1200264) have been reported. Research on other azepane derivatives suggests that this structural motif can be found in compounds targeting a variety of neurotransmitter receptors.

Radioligand Binding Assays for Specific Receptor Subtypes

There is no published data on the binding affinity of 2-(2-Chlorophenyl)azepane oxalate for 5-HT1A, 5-HT7A, Histamine (B1213489) H1, H2, H3, H4, Sigma-1, or Sigma-2 receptors. Studies on other molecules containing an azepane ring have shown affinity for histamine H3 receptors and sigma receptors. nih.govacs.org For instance, some biphenyloxy-alkyl-azepane derivatives have demonstrated high affinity for the human histamine H3 receptor. nih.gov Similarly, certain bicyclic azepanes have been identified as inhibitors of the sigma-1 receptor. acs.org

Assessment of Binding Selectivity Across Multiple Neurotransmitter Receptors

Without primary binding data, an assessment of the binding selectivity of 2-(2-Chlorophenyl)azepane oxalate across different neurotransmitter receptors is impossible. The selectivity profile is a critical aspect of a compound's pharmacological characterization, and for this particular compound, it remains unknown.

Functional Ligand Activity Evaluation (Agonism/Antagonism)

The functional activity of 2-(2-Chlorophenyl)azepane oxalate at any receptor has not been documented in the scientific literature.

G-Protein Coupled Receptor (GPCR) Signaling Assays

There are no reports on the effect of 2-(2-Chlorophenyl)azepane oxalate in G-protein coupled receptor (GPCR) signaling assays, such as GTPγS binding or cAMP production. For other azepane derivatives that act as histamine H3 receptor antagonists, functional activity has been assessed using cAMP accumulation assays. nih.gov

In Vitro Functional Assays for Specific Receptor Activation/Inhibition

Specific in vitro functional assays to determine the agonist or antagonist properties of 2-(2-Chlorophenyl)azepane oxalate at receptors like 5-HT1A or 5-HT7A have not been published.

In Vitro Enzyme Inhibition Studies

The inhibitory potential of 2-(2-Chlorophenyl)azepane oxalate on key enzymes involved in neurotransmitter metabolism has not been evaluated in publicly accessible studies.

There is no available data on the inhibition of cholinesterases (acetylcholinesterase or butyrylcholinesterase) or monoamine oxidase B (MAO-B) by 2-(2-Chlorophenyl)azepane oxalate. While some triterpenoid (B12794562) derivatives with an azepane ring have shown inhibitory activity against butyrylcholinesterase, and other scaffolds with a chlorophenyl group have been investigated as MAO-B inhibitors, this provides no direct evidence for the activity of the specific compound . nih.govfrontiersin.org

No Publicly Available Research Found for 2-(2-Chlorophenyl)azepane Oxalate

Despite a comprehensive search of scientific literature and chemical databases, no specific in vitro pharmacological data, including molecular modeling and ligand-receptor interaction studies, could be located for the chemical compound 2-(2-Chlorophenyl)azepane oxalate.

While research exists on various other azepane derivatives, the findings from these studies are not transferable to the specific compound . The pharmacological activity and receptor interaction profile of a molecule are highly dependent on its unique three-dimensional structure and chemical properties. Extrapolating data from structurally different molecules would be scientifically inaccurate and speculative.

Therefore, the requested article, with its detailed sections on molecular docking simulations and binding mode identification for 2-(2-Chlorophenyl)azepane oxalate, cannot be generated at this time due to the absence of published research on this particular compound.

General Context on Related Compounds

It is worth noting that the azepane scaffold is a feature in a variety of neurologically active agents. However, the nature and position of substituents on the azepane and phenyl rings dramatically influence the pharmacological target and activity. For instance, different derivatives have been investigated for their potential as antipsychotics, antidepressants, or anticonvulsants, each with a distinct mechanism of action and receptor binding profile. Without specific research, it is impossible to determine the pharmacological class or molecular targets of 2-(2-Chlorophenyl)azepane oxalate.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the in vitro pharmacology and molecular interactions of 2-(2-Chlorophenyl)azepane oxalate. Until such data becomes publicly available, a scientifically rigorous article on its specific molecular modeling and ligand-receptor interactions cannot be compiled.

In Vitro and Non Human Metabolic Pathways Research for 2 2 Chlorophenyl Azepane Oxalate

Identification of Metabolites in In Vitro Biological Systems

The initial step in characterizing the metabolism of 2-(2-Chlorophenyl)azepane (B1612623) oxalate (B1200264) involves identifying the metabolites formed in various in vitro systems. These systems are designed to mimic the metabolic processes that occur in the body, primarily in the liver. Common in vitro models include liver microsomes, S9 fractions, and hepatocytes.

Through the use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the structures of the metabolites. This process allows for the identification of the metabolic "hotspots" on the parent molecule, indicating which parts of the 2-(2-Chlorophenyl)azepane structure are most susceptible to enzymatic modification.

Phase I and Phase II Metabolism Studies

Drug metabolism is broadly categorized into Phase I and Phase II reactions. pharmaguideline.com Phase I reactions introduce or expose functional groups on the parent compound, while Phase II reactions involve the conjugation of these functional groups with endogenous molecules to increase water solubility and facilitate excretion. fiveable.melongdom.orgdrughunter.com

Biotransformation in Liver Microsomes (e.g., Reduction, Hydroxylation, Demethylation)

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.gov These enzymes are primarily responsible for catalyzing Phase I oxidative reactions. longdom.org

For 2-(2-Chlorophenyl)azepane, potential Phase I transformations that would be investigated in liver microsomes include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the azepane ring or the chlorophenyl ring.

Oxidation: Further oxidation of hydroxylated metabolites to form ketones or carboxylic acids.

Dehydrogenation: Removal of hydrogen atoms from the azepane ring.

Below is an illustrative table of the types of Phase I metabolites that could be hypothetically identified for 2-(2-Chlorophenyl)azepane in liver microsome studies.

| Hypothetical Metabolite | Metabolic Reaction | Description |

| Hydroxy-2-(2-chlorophenyl)azepane | Hydroxylation | Addition of a hydroxyl group to the azepane or chlorophenyl ring. |

| Dihydro-dihydroxy-2-(2-chlorophenyl)azepane | Dihydroxylation | Addition of two hydroxyl groups. |

| Oxo-2-(2-chlorophenyl)azepane | Oxidation | Formation of a ketone on the azepane ring. |

Metabolism in Hepatocyte Incubation Systems

Hepatocytes, or liver cells, provide a more complete in vitro model as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors for these reactions. nih.gov Incubating 2-(2-Chlorophenyl)azepane with hepatocytes allows for the study of the full spectrum of metabolic transformations.

In addition to the Phase I reactions observed in microsomes, hepatocyte systems can reveal the interplay between different metabolic pathways and provide a more comprehensive profile of the metabolites formed.

Glucuronidation and Other Conjugation Pathways

Phase II metabolism, or conjugation, is a crucial detoxification pathway. drughunter.com These reactions typically follow Phase I modifications and involve the attachment of polar molecules to the drug or its metabolites, significantly increasing their water solubility and facilitating their elimination from the body. longdom.orgdrughunter.com

Key Phase II conjugation pathways that would be investigated for metabolites of 2-(2-Chlorophenyl)azepane include:

Glucuronidation: The most common Phase II reaction, involving the conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

Glutathione Conjugation: Conjugation with the tripeptide glutathione, catalyzed by glutathione S-transferases (GSTs).

The following table illustrates the potential Phase II conjugates that could be formed from a hydroxylated metabolite of 2-(2-Chlorophenyl)azepane.

| Hypothetical Conjugate | Conjugation Reaction | Enzyme Family |

| 2-(2-Chlorophenyl)azepane-O-glucuronide | Glucuronidation | UGTs |

| 2-(2-Chlorophenyl)azepane-O-sulfate | Sulfation | SULTs |

Comparative In Vitro Metabolism Studies in Non-Human Animal Species

To support preclinical safety and toxicology studies, it is essential to understand the metabolism of a drug candidate in the animal species used for this testing. Comparative in vitro metabolism studies are conducted using liver microsomes or hepatocytes from various species, such as rats, dogs, and monkeys.

These studies help to:

Identify any species-specific metabolites.

Determine if the metabolic profile in the animal models is comparable to that in humans.

Aid in the selection of the most appropriate animal species for preclinical safety assessment.

Significant differences in metabolic pathways between species can lead to variations in drug exposure and toxicity, making these comparative studies a critical part of the drug development process.

Oxalate Moiety Metabolism in Biological Systems (General Context)

The "oxalate" part of "2-(2-Chlorophenyl)azepane oxalate" indicates that the parent compound is a salt formed with oxalic acid. In biological systems, oxalate is a metabolic end-product. The primary concern with oxalate is its potential to form insoluble calcium oxalate crystals, which can lead to kidney stones.

The systemic availability of oxalate is influenced by dietary intake, intestinal absorption, endogenous production (primarily in the liver from precursors like glyoxylate and ascorbic acid), and renal excretion. The gut microbiome can also play a role in oxalate degradation. When a drug is administered as an oxalate salt, the oxalate moiety is expected to dissociate and enter the systemic circulation, where it will be handled by these same physiological pathways. It is generally not expected to be further metabolized, but rather excreted unchanged, primarily in the urine.

Advanced Analytical Chemistry Methodologies for 2 2 Chlorophenyl Azepane Oxalate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to separating and quantifying the main component from any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the routine quality control of 2-(2-Chlorophenyl)azepane (B1612623) oxalate (B1200264). The development of such a method involves a systematic optimization of chromatographic conditions to achieve a high-resolution separation between the active pharmaceutical ingredient (API) and any potential impurities.

Method development typically begins with the selection of a suitable stationary phase, most commonly a C18 column, known for its versatility and hydrophobicity. eltra.comnih.gov The mobile phase composition, a critical factor, is then optimized. A common approach involves a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer adjusted to a specific pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). eltra.comncert.nic.in An isocratic elution at a constant flow rate is often preferred for its simplicity and reproducibility in quality control settings. nih.govresearchgate.net Detection is typically performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance. eltra.comnih.gov

Once the optimal conditions are established, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. acs.org Validation confirms that the analytical procedure is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. ncert.nic.in

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels, including repeatability and intermediate precision. acs.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples. ncert.nic.inacs.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Interactive Table 1: Representative HPLC Method and Validation Parameters

| Parameter | Condition / Acceptance Criterion | Finding |

| Chromatographic Conditions | ||

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | Provides excellent separation for aromatic compounds. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) | Achieves good peak shape and resolution. eltra.com |

| Flow Rate | 1.0 mL/min | Ensures optimal efficiency and reasonable run time. nih.gov |

| Detection | UV at 240 nm | Wavelength for adequate sensitivity. researchgate.net |

| Column Temperature | 30 °C | Maintains consistent retention times. eltra.com |

| Validation Parameters | ||

| Linearity Range | e.g., 2.5 - 15 µg/mL | |

| Correlation Coefficient (r²) | > 0.999 | Demonstrates a strong linear relationship. ncert.nic.in |

| Accuracy (Recovery) | 98.0% - 102.0% | Confirms the closeness of results to the true value. ncert.nic.in |

| Precision (RSD) | ≤ 2.0% | Indicates high reproducibility of the method. ncert.nic.in |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Quantitative Analysis

For the comprehensive identification and quantification of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. acs.org This is particularly vital for identifying genotoxic impurities, which may be present at very low levels. illinois.edu

In an LC-MS/MS system, the eluent from the LC column is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is well-suited for polar and ionic molecules. The ESI source generates gas-phase ions from the analyte and impurities. These ions are then separated in the mass analyzer, such as a triple quadrupole (QqQ), based on their mass-to-charge ratio (m/z). illinois.eduazom.com

This technique is invaluable for:

Impurity Profiling: Tentatively identifying unknown impurities by their mass-to-charge ratios and fragmentation patterns.

Quantitative Analysis: Developing highly selective and sensitive methods for quantifying specific impurities using modes like Selected Reaction Monitoring (SRM). In SRM, the system is set to monitor a specific precursor-to-product ion transition, significantly reducing background noise and enhancing sensitivity. acs.orgillinois.edu

The development of a quantitative LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as ionization mode, declustering potential, and collision energy, for each specific impurity. illinois.edu

Interactive Table 2: Typical LC-MS/MS Parameters for Impurity Analysis

| Parameter | Setting | Purpose |

| Liquid Chromatography | ||

| Column | C18 (e.g., 100 mm x 4.6 mm, 3.0 µm) | Efficient separation of analytes. illinois.edu |

| Mobile Phase | 5.0 mM Ammonium Acetate : Methanol (35:65, v/v) | Provides good ionization efficiency in ESI. illinois.edu |

| Flow Rate | 0.8 mL/min | Standard flow for analytical LC. illinois.edu |

| Mass Spectrometry | ||

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Effective ionization for nitrogen-containing compounds. illinois.edu |

| Analysis Mode | Selected Reaction Monitoring (SRM) | High selectivity and sensitivity for quantification. acs.org |

| Ion Source Gas | e.g., Nebulizer Gas, Turbo Gas | Assists in desolvation and ion formation. illinois.edu |

| LOD / LOQ | ng/mL to pg/mL range | Enables trace-level quantification. acs.org |

Advanced Spectrophotometric Determination Techniques for Oxalate

While chromatographic methods analyze the intact salt, specific techniques are required to quantify the oxalate counter-ion. This is important for confirming the correct salt stoichiometry and ensuring consistency between batches.

Electrogenerated Chemiluminescence (ECL) for Oxalate Quantification

Electrogenerated Chemiluminescence (ECL) is a highly sensitive and selective method for the determination of oxalate. smithers.com The technique is based on a specific chemical reaction that produces light, and the intensity of this light is proportional to the concentration of the analyte. velp.com

The most common ECL system for oxalate involves the reaction between electrogenerated Tris(2,2'-bipyridyl)ruthenium(III) (Ru(bpy)₃³⁺) and oxalate. smithers.comintertek.com The process occurs as follows:

Ru(bpy)₃²⁺ is oxidized at the surface of an electrode to the highly reactive Ru(bpy)₃³⁺. velp.com

In the presence of oxalate, Ru(bpy)₃³⁺ acts as a strong oxidant, reacting with the oxalate ion.

This reaction generates an excited-state species, Ru(bpy)₃²⁺*, which then relaxes to its ground state by emitting a photon of light. velp.com

The emitted light is measured by a photomultiplier tube, and its intensity is directly related to the oxalate concentration over a wide linear range. smithers.com

This ECL method offers significant advantages, including high sensitivity, a wide dynamic range, and applicability in aqueous solutions, making it a powerful tool for quantifying the oxalate portion of the 2-(2-Chlorophenyl)azepane oxalate salt. smithers.comvelp.com

Interactive Table 3: Principles of ECL for Oxalate Determination

| Feature | Description | Reference |

| Reaction | Oxidation of Ru(bpy)₃²⁺ followed by reaction with oxalate to produce light. | smithers.comvelp.com |

| Detection | Measurement of emitted light intensity. | velp.com |

| Linearity | ECL intensity is linearly proportional to oxalate concentration from 10⁻⁷ to 10⁻³ M. | smithers.com |

| Selectivity | The reaction is highly specific for oxalate, especially in controlled pH environments. | smithers.com |

| Sensitivity | Capable of detecting very low concentrations of oxalate. | smithers.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic substance. azom.com For a pharmaceutical salt like 2-(2-Chlorophenyl)azepane oxalate, it serves as a definitive method to verify its empirical formula and confirm its purity. velp.comelementar.com

The most common method for this is combustion analysis, which quantifies the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). azom.com A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by detectors within the elemental analyzer.

The experimentally determined mass percentages are then compared to the theoretical values calculated from the molecular formula of 2-(2-Chlorophenyl)azepane oxalate (C₁₄H₁₈ClNO₄). For the compound to be considered pure and to confirm its identity, the experimental values must match the theoretical values within a strict, universally accepted tolerance, typically ±0.4%. nih.govacs.org This verification is a critical component of the compound's structural confirmation and quality assessment. velp.com

Interactive Table 4: Elemental Composition of 2-(2-Chlorophenyl)azepane Oxalate (C₁₄H₁₈ClNO₄)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 53.27 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 5.75 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 11.23 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.44 |

| Oxygen | O | 15.999 | 4 | 63.996 | 20.28 |

| Total | 315.754 | 100.00 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chlorophenyl)azepane oxalate, and what key reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via acid-base reactions between azepane precursors and oxalic acid. For example, bis{N-[2-(2-chlorophenyl)-2-hydroxyethyl]propan-2-aminium} oxalate is formed by reacting chlorprenaline derivatives with oxalic acid under controlled acidic conditions (pH 2–3) at 60–80°C. Key factors include stoichiometric ratios (1:1 molar ratio of amine to oxalic acid), solvent choice (e.g., ethanol/water mixtures), and reaction time (12–24 hours). Catalysts like p-toluenesulfonic acid may enhance cyclization efficiency .

Q. How is the molecular structure of 2-(2-Chlorophenyl)azepane oxalate characterized using crystallographic and spectroscopic techniques?

- Methodological Answer : X-ray diffraction (XRD) confirms the azepane ring conformation, chlorophenyl group orientation, and oxalate counterion interactions. For example, XRD data reveal hydrogen bonding between the oxalate anion and the azepane NH group. Complementary techniques include:

- NMR : H and C NMR verify proton environments (e.g., δ 3.2–3.8 ppm for azepane CH groups) and aromatic proton splitting patterns for the chlorophenyl moiety.

- FT-IR : Peaks at 1700–1750 cm confirm oxalate carbonyl stretching .

Q. What are the recommended safety protocols for handling 2-(2-Chlorophenyl)azepane oxalate in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation (fume hoods) to avoid inhalation. Store in airtight containers at room temperature, away from oxidizing agents. In case of spills, absorb with inert materials (e.g., silica gel) and dispose of as hazardous waste. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of 2-(2-Chlorophenyl)azepane oxalate?

- Methodological Answer : Byproduct formation (e.g., dimeric species or unreacted intermediates) is minimized by:

- Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal decomposition.

- Solvent Purity : Use anhydrous ethanol to reduce hydrolysis side reactions.

- Stepwise Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate intermediates before oxalate salt formation .

Q. What analytical methods are critical for assessing the compound's purity and stability under various storage conditions?

- Methodological Answer :

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm to quantify purity (>98%).

- Mass Spectrometry (LC-MS) : Confirm molecular ion peaks ([M+H] at m/z 307.3) and detect trace impurities.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset >150°C).

- Long-Term Stability : Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis and oxidation .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected nucleophilic substitution sites) are addressed by:

- DFT Calculations : Compare computed transition states (B3LYP/6-31G** level) with experimental intermediates.

- Isotopic Labeling : Use O-labeled oxalic acid to track oxalate binding dynamics.

- In Situ Spectroscopy : Monitor reaction progress via Raman or IR to validate mechanistic pathways .

Q. How is the pharmacological potential of 2-(2-Chlorophenyl)azepane oxalate evaluated in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Screen for receptor binding (e.g., serotonin/dopamine receptors) using radioligand displacement.

- ADME Profiling : Assess metabolic stability in liver microsomes (e.g., t >60 minutes indicates suitability for in vivo studies).

- Toxicity Testing : Conduct cytotoxicity assays (IC in HEK293 cells) and Ames test for mutagenicity .

Data Contradiction Analysis

Q. How are discrepancies in reported crystallographic data for structurally similar azepane-oxalate derivatives reconciled?

- Methodological Answer : Variations in unit cell parameters (e.g., due to polymorphism) are resolved by:

- Repeating Synthesis : Ensure identical reaction conditions and solvent systems.

- Single-Crystal XRD : Compare multiple crystals to identify dominant polymorphs.

- Pair Distribution Function (PDF) Analysis : Resolve amorphous vs. crystalline phase contributions .

Q. What experimental approaches validate the hypothesized metabolic pathways of 2-(2-Chlorophenyl)azepane oxalate?

- Methodological Answer :

- Isotope Tracing : Administer C-labeled compound to track metabolite formation in hepatocytes.

- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylated derivatives) and phase II conjugates (glucuronides).

- Enzyme Inhibition Studies : Use CYP450 inhibitors (e.g., ketoconazole) to pinpoint involved isoforms .

Tables for Key Data

| Property | Method | Value | Reference |

|---|---|---|---|

| Molecular Weight | LC-MS | 307.3 g/mol | |

| Melting Point | DSC | 180–185°C (decomposes) | |

| LogP (Lipophilicity) | Shake Flask | 2.1 ± 0.3 | |

| Aqueous Solubility | HPLC-UV | 12 mg/mL (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.